

Application Notes and Protocols for Screening Novel ILKAP Inhibitors

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Compound of Interest

Compound Name: TH726

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Audience: Researchers, scientists, and drug development professionals.

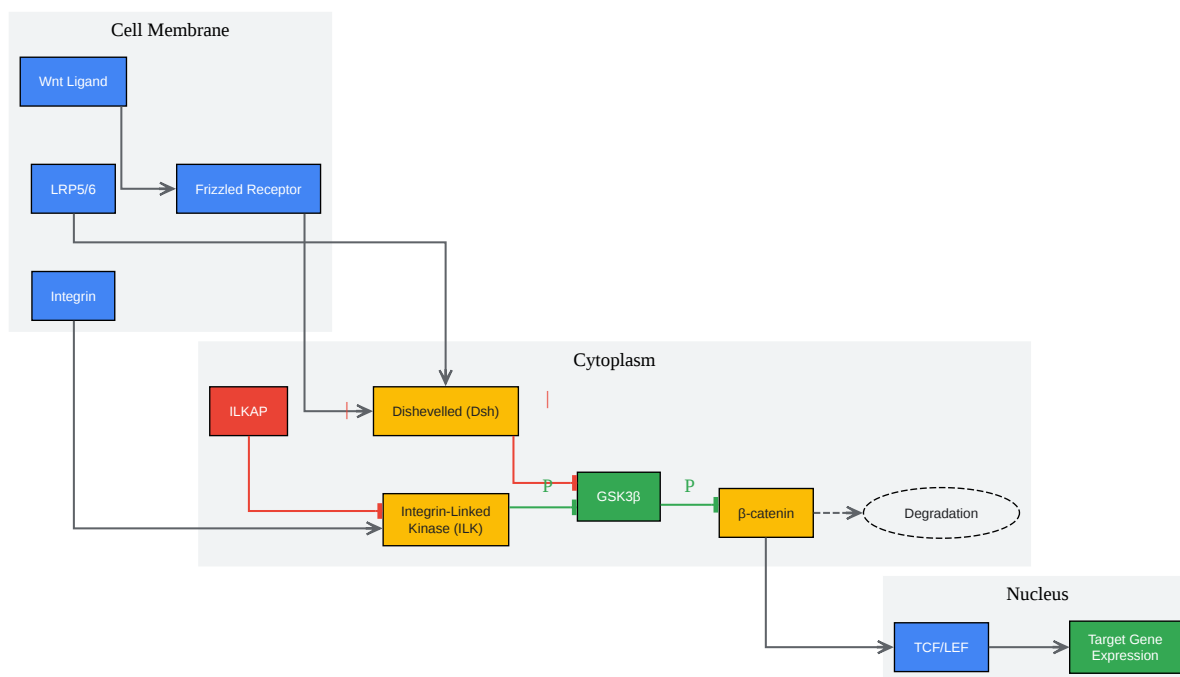
Introduction:

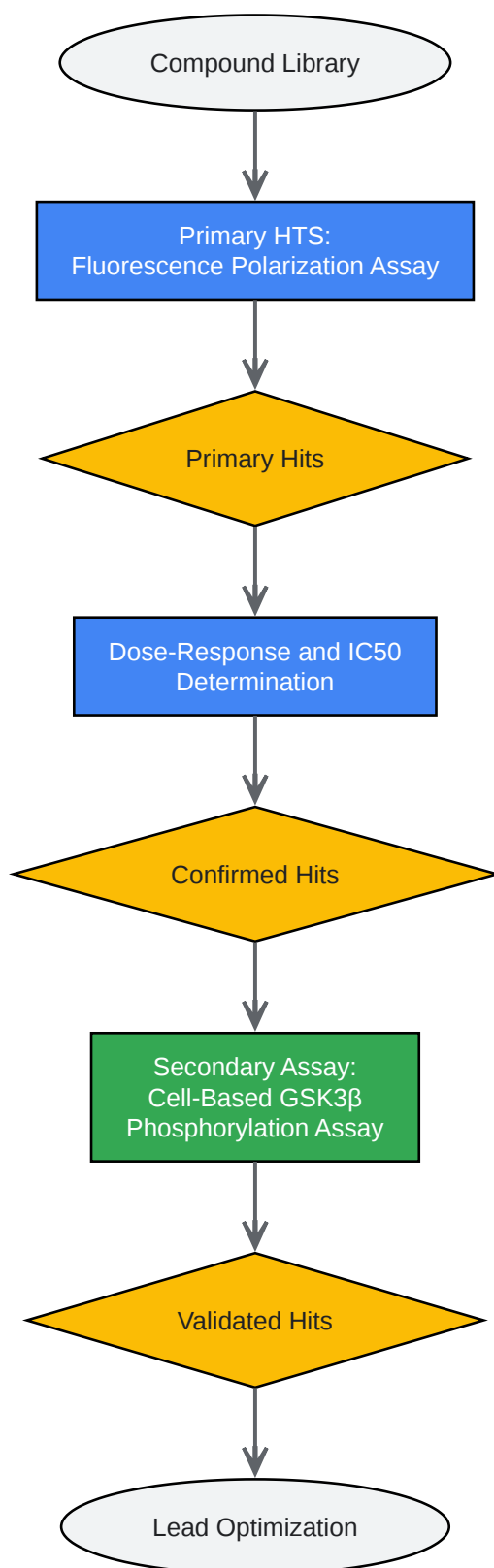
Integrin-Linked Kinase-Associated Phosphatase (ILKAP) is a member of the protein phosphatase 2C (PP2C) family. It plays a crucial role in cell signaling by interacting with and regulating the activity of Integrin-Linked Kinase (ILK).[1] Through this interaction, ILKAP selectively modulates the ILK-mediated phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK3 β), a key component of the Wnt signaling pathway.[2][3] By inhibiting the ILK-GSK3 β signaling axis, ILKAP is implicated in the suppression of oncogenic transformation, making it an attractive target for the development of novel cancer therapeutics.[4][5]

These application notes provide a comprehensive workflow for the identification and characterization of novel ILKAP inhibitors, from initial high-throughput screening (HTS) to secondary validation assays.

I. ILKAP Signaling Pathway

ILKAP functions as a negative regulator of the ILK signaling pathway. ILK, upon activation, phosphorylates and inactivates GSK3 β . ILKAP can dephosphorylate and activate GSK3 β , thereby antagonizing the effects of ILK. This regulation has downstream effects on the Wnt signaling pathway, where active GSK3 β phosphorylates β -catenin, targeting it for degradation.





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